REACTION_CXSMILES
|
[OH-].[Na+].[Br:3]Br.[CH3:5][C:6]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].Cl>O>[Br:3][C:12]1[C:13]([CH3:15])=[CH:14][C:6]([CH3:5])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred the reaction mixture for 45 min. at same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction of reaction (TLC) reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Buchner funnel
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |